(r)-Tetrahydrothiophen-3-ol
Overview
Description
®-Tetrahydrothiophen-3-ol is an organic compound that belongs to the class of thiols. It is characterized by a tetrahydrothiophene ring with a hydroxyl group attached to the third carbon atom. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Tetrahydrothiophen-3-ol can be synthesized through several methods. One common approach involves the reduction of tetrahydrothiophene-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, ®-Tetrahydrothiophen-3-ol is often produced through catalytic hydrogenation of tetrahydrothiophene-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydrothiophene-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to tetrahydrothiophene using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Tetrahydrothiophene-3-one.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted tetrahydrothiophenes depending on the reagent used.
Scientific Research Applications
®-Tetrahydrothiophen-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a precursor in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Tetrahydrothiophen-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the sulfur atom in the thiophene ring can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tetrahydrothiophene-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Thiophene: An unsaturated analog with different electronic properties and reactivity.
Uniqueness
®-Tetrahydrothiophen-3-ol is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(3R)-thiolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNFYVCZIXQC-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434028 | |
Record name | (r)-tetrahydrothiophen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-75-5 | |
Record name | (3R)-Tetrahydrothiophene-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100937-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (r)-tetrahydrothiophen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-ol, tetrahydro-, (3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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